ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Overview
Description
Ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone . The reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Oxidation: Forms oxidized derivatives with varying degrees of oxidation.
Substitution: Produces substituted coumarin derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of ethyl 3-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: Another coumarin derivative with similar structural features.
Uniqueness
This compound is unique due to its specific ester and acetyloxy functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(7-acetyloxy-4-methyl-2-oxochromen-3-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-4-21-16(19)8-7-14-10(2)13-6-5-12(22-11(3)18)9-15(13)23-17(14)20/h5-6,9H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHIKEKJSCZBOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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